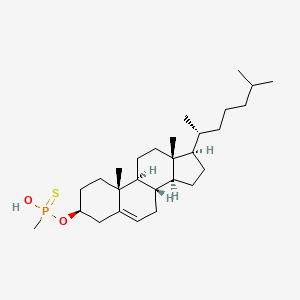
Cholesterol-3-mtp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesterol-3-mtp, also known as microsomal triglyceride transfer protein, is a protein that plays a crucial role in lipid metabolism. It is primarily involved in the transfer of triglycerides, cholesterol esters, and other lipids between membrane vesicles. This protein is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins, which are critical for lipid transport in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of microsomal triglyceride transfer protein involves the isolation and purification of the protein from mammalian liver microsomes. The protein is typically extracted using non-denaturing detergents and chaotropic agents such as guanidine hydrochloride, sodium perchlorate, and potassium thiocyanate .
Industrial Production Methods: Industrial production of microsomal triglyceride transfer protein is not common due to its complex nature and the need for specialized equipment and conditions. recombinant DNA technology can be used to produce the protein in large quantities by inserting the gene encoding the protein into suitable host cells, such as bacteria or yeast, and then purifying the protein from these cells .
Chemical Reactions Analysis
Types of Reactions: Microsomal triglyceride transfer protein undergoes various biochemical reactions, including lipid transfer, esterification, and protein-protein interactions. It is involved in the transfer of neutral lipids, such as triglycerides and cholesterol esters, between membrane vesicles .
Common Reagents and Conditions: The protein’s activity is influenced by the presence of specific lipids and detergents. Non-denaturing detergents like octyl β-glucoside are commonly used to maintain the protein’s structure and function during experiments .
Major Products Formed: The primary products formed from the reactions involving microsomal triglyceride transfer protein are apolipoprotein B-containing lipoproteins, which include very low-density lipoproteins and chylomicrons .
Scientific Research Applications
Microsomal triglyceride transfer protein has several scientific research applications, including:
Chemistry: It is used to study lipid transfer mechanisms and the role of lipids in cellular processes.
Biology: The protein is essential for understanding lipid metabolism and its regulation in various physiological and pathological conditions.
Mechanism of Action
Microsomal triglyceride transfer protein functions by transferring neutral lipids between membrane vesicles within the lumen of the endoplasmic reticulum. It interacts with apolipoprotein B to facilitate the assembly and secretion of lipoproteins. Inhibition of this protein leads to a reduction in the formation of very low-density lipoproteins and chylomicrons, thereby lowering low-density lipoprotein cholesterol levels .
Comparison with Similar Compounds
Microsomal triglyceride transfer protein is unique in its ability to transfer neutral lipids and its essential role in lipoprotein assembly. Similar compounds include:
Apolipoprotein B: A protein that works in conjunction with microsomal triglyceride transfer protein to form lipoproteins.
Acyl-CoAcholesterol O-acyl transferase (ACAT): An enzyme involved in cholesterol esterification, which works alongside microsomal triglyceride transfer protein in lipid metabolism.
Microsomal triglyceride transfer protein stands out due to its multifunctional nature and its critical role in lipid transfer and lipoprotein assembly.
Properties
CAS No. |
155538-88-8 |
|---|---|
Molecular Formula |
C28H49O2PS |
Molecular Weight |
480.732 |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C28H49O2PS/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(30-31(6,29)32)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3,(H,29,32)/t20-,22+,23+,24-,25+,26+,27+,28-,31?/m1/s1 |
InChI Key |
GRAIUVJIVLZZBL-ASRIKGTLSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=S)(C)O)C)C |
Synonyms |
cholesterol-3-O-methylthiophosphonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


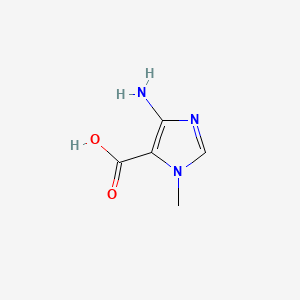
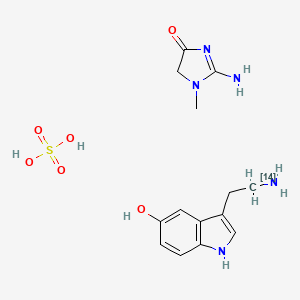
![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)

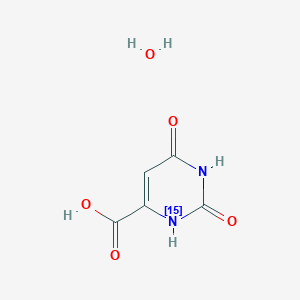

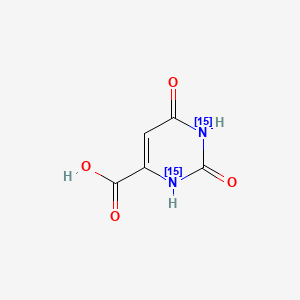
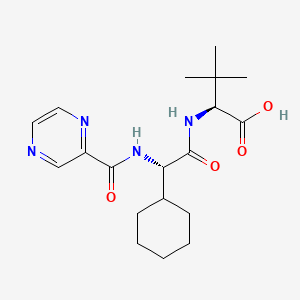
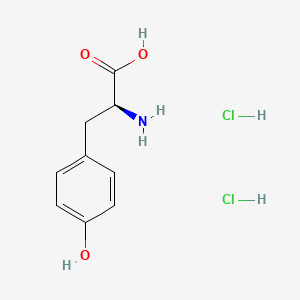
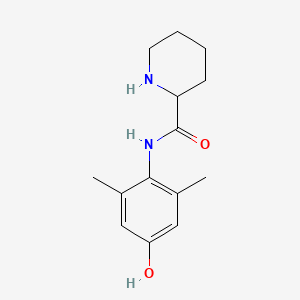
![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)
